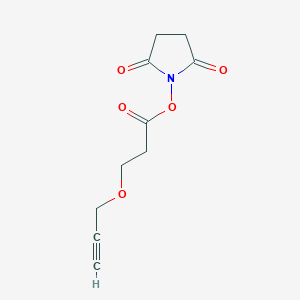

Propargyl-PEG1-NHS ester

Overview

Description

Propargyl-PEG1-NHS ester is a non-cleavable 1-unit PEG linker used in antibody-drug conjugation (ADC) to connect antibodies with drugs . It is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of this compound involves gold-catalyzed reactions of propargyl esters . The gold-catalyzed reactions of propargyl esters have been used to realize new single-step strategies for carbocyclic and heterocyclic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C10H11NO5 . It has a molecular weight of 225.20 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate .Chemical Reactions Analysis

This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 6 . The exact mass is 225.06372245 g/mol .Scientific Research Applications

Bioactive Hydrogels : Propargyl-PEG1-NHS ester derivatives, such as Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), are used in the development of bioactive hydrogels. These hydrogels demonstrate enhanced cell adhesion and spreading due to the tunable properties of PEG-based systems. This application is significant in regenerative medicine and drug delivery applications (Browning et al., 2013).

Gene Delivery : In gene delivery research, this compound is used for functionalizing poly(amido amine) dendrons, enhancing their biocompatibility and gene transfer ability. This application demonstrates its potential in developing targeted gene delivery systems (Yu et al., 2011).

pH Responsive Cationic Polypeptides : this compound derivatives are employed in synthesizing pH-responsive cationic polypeptides. These materials have applications in drug and gene delivery due to their ability to change solubility and self-assemble into micelles in response to pH changes (Engler et al., 2011).

Scleral Crosslinking in Myopia Treatment : The compound is used in creating macromolecular crosslinking agents like PEG with NHS ester functional groups for treating myopia. This application shows promise in controlling the progression of form-deprivation myopia in rabbits (Wang et al., 2021).

PEGylation in Biopharmaceuticals : PEG derivatives with NHS esters are crucial in the PEGylation of biopharmaceuticals. This process improves bioavailability and reduces immunogenicity of peptides and proteins, enhancing their therapeutic efficacy (Crafts et al., 2016).

Redox Responsive Hydrogel : this compound is involved in the development of redox-responsive poly(ethylene glycol) hydrogels. These hydrogels have potential applications in drug delivery and stimuli-responsive drug release (Gong et al., 2017).

Antibody Purification and Conjugation : The compound is used in the synthesis of clickable nanoparticles and hydrophilic linkers for antibody purification and conjugation, demonstrating its utility in creating antibody-maytansinoid conjugates (Lorenz et al., 2019).

ssDNA Immobilization : In the field of bioengineering, this compound is used for the immobilization of single-stranded DNA (ssDNA) on poly(ethylene glycol) films. This application is important in the development of DNA microarrays and sensors (Zhao et al., 2022).

Mechanism of Action

Target of Action

Propargyl-PEG1-NHS ester, also known as N-Succinimidyl 3-(propargyloxy)propionate, is primarily used in the field of bioconjugation . Its primary targets are amines present in biomolecules such as peptides and antibodies . The compound is particularly useful in the creation of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the drug .

Mode of Action

The compound contains an NHS ester group and a propargyl group . The NHS ester group reacts readily with primary amines, forming a stable amide bond . This allows the compound to attach to biomolecules containing amine groups, such as antibodies . The propargyl group, on the other hand, is an alkyne that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This “click chemistry” reaction enables the attachment of azide-containing molecules, allowing for further functionalization .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction, often referred to as “click chemistry”, is highly reliable and selective, making it ideal for bioconjugation applications . The resulting triazole linkage is stable and resistant to cleavage, ensuring the durability of the conjugate .

Result of Action

The result of the action of this compound is the formation of a stable amide bond with amines and a triazole linkage with azides . These linkages allow for the attachment of various functional groups to biomolecules, enabling the creation of complex structures such as ADCs .

Action Environment

The action of this compound is influenced by several environmental factors. The NHS ester group reacts with amines most efficiently at a pH of 7-9 . Additionally, the CuAAC reaction requires the presence of a copper catalyst . The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, facilitating its use in biological environments .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Propargyl-PEG1-NHS ester plays a significant role in biochemical reactions, particularly in the field of ADC. It interacts with amines through its NHS ester functionality . The nature of these interactions is primarily covalent bonding, which leads to stable linkages .

Cellular Effects

The effects of this compound on cells are largely determined by the drug it is conjugated to in the context of ADC. It influences cell function by enabling the targeted delivery of the drug to the cell . The impact on cell signaling pathways, gene expression, and cellular metabolism would be dependent on the specific drug used in the ADC.

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with amines to form stable covalent bonds . This allows it to conjugate drugs to antibodies, enabling targeted drug delivery. It does not directly interact with biomolecules, inhibit or activate enzymes, or change gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by the antibody it is conjugated to in an ADC . The ADC can bind to specific antigens on the cell surface, leading to internalization and distribution of the drug within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by the ADC it forms. The ADC, upon binding to its target antigen, is typically internalized and trafficked to lysosomes where the drug is released . The specific compartments or organelles it is directed to would depend on the properties of the drug used in the ADC .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-prop-2-ynoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-6-15-7-5-10(14)16-11-8(12)3-4-9(11)13/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIKHHMUNOVQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1174157-65-3 | |

| Record name | 2,5-dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propargyl-N-hydroxysuccinimidyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUQ3NYV98W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)